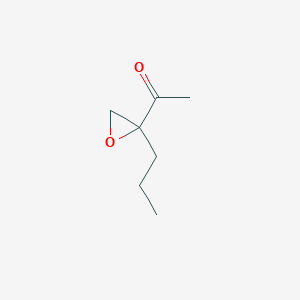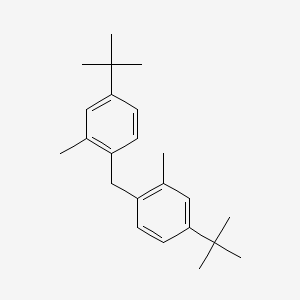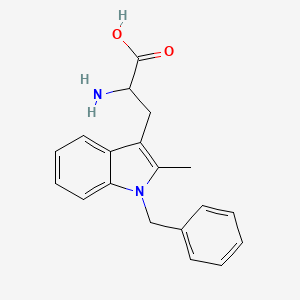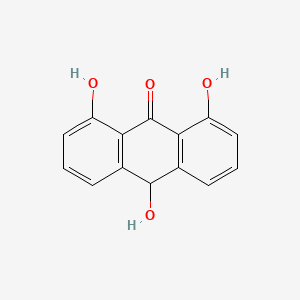
N-(2-Acetamidoethyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Acetamidoethyl)-2-phenylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamido group attached to an ethyl chain, which is further connected to a phenylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Acetamidoethyl)-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of 2-phenylacetic acid with ethylenediamine, followed by acetylation. The reaction typically proceeds under mild conditions, with the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction can be summarized as follows:
-
Step 1: Formation of the intermediate
- 2-Phenylacetic acid reacts with ethylenediamine to form N-(2-aminoethyl)-2-phenylacetamide.
- Reaction conditions: Reflux in an appropriate solvent (e.g., ethanol) for several hours.
-
Step 2: Acetylation
- The intermediate is then acetylated using acetic anhydride or acetyl chloride to yield this compound.
- Reaction conditions: Room temperature to mild heating, in the presence of a base (e.g., pyridine) to neutralize the by-products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Acetamidoethyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield carboxylic acids.
- Reduction may produce primary or secondary amines.
- Substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
N-(2-Acetamidoethyl)-2-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-Acetamidoethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Acetamidoethyl)acrylamide
- N-(2-Acetamidoethyl)-N-acetylacetamide
- 1,2-bis(2-acetamidoethyl)diaziridine
Uniqueness
N-(2-Acetamidoethyl)-2-phenylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylacetamide moiety, combined with the acetamidoethyl chain, allows for versatile applications and interactions with various molecular targets.
Propriétés
Numéro CAS |
63226-76-6 |
|---|---|
Formule moléculaire |
C12H16N2O2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
N-(2-acetamidoethyl)-2-phenylacetamide |
InChI |
InChI=1S/C12H16N2O2/c1-10(15)13-7-8-14-12(16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,13,15)(H,14,16) |
Clé InChI |
VEBANBKCCCSITB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCNC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


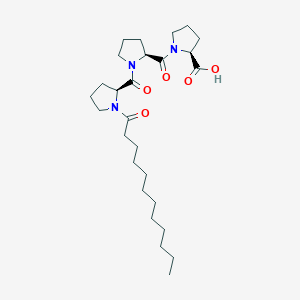
![2-Butyl-2,3-dihydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5,8-dione](/img/structure/B14495135.png)
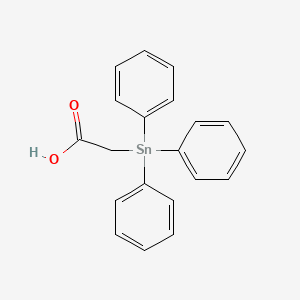
![5-{[4-(Dimethylamino)phenyl]sulfanyl}pyridin-2-amine](/img/structure/B14495156.png)
![5-[(4-Aminophenoxy)methyl]-1,3-oxazolidine-2-thione](/img/structure/B14495164.png)
![4-{(E)-[1-(4-Propylphenyl)ethylidene]amino}benzonitrile](/img/structure/B14495168.png)
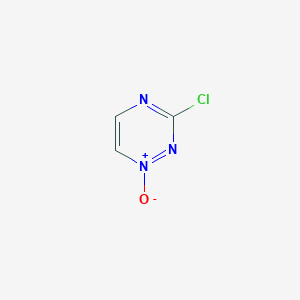
![4-[(Z)-(4-Methoxyphenyl)-ONN-azoxy]phenyl 3-chloropropanoate](/img/structure/B14495186.png)
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-bromophenyl)methanone]](/img/structure/B14495195.png)
